

Carbomer 934 chemical structure and polymer composition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

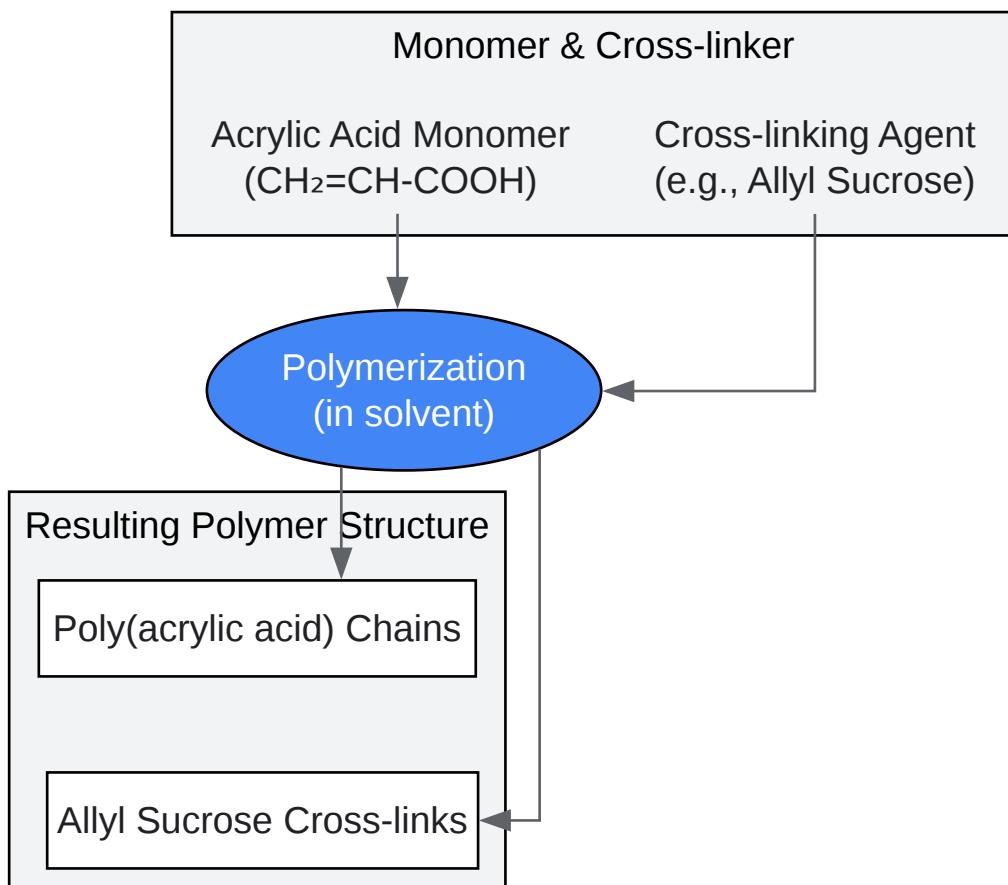
Compound Name: **Carbomer 934**

Cat. No.: **B3431392**

[Get Quote](#)

An in-depth technical guide on the chemical structure and polymer composition of **Carbomer 934** for researchers, scientists, and drug development professionals.

Introduction


Carbomer 934 is a synthetic, high molecular weight polymer of acrylic acid that is a cornerstone excipient in the pharmaceutical and cosmetic industries.^{[1][2]} It belongs to the Carbomer family of polymers, which are utilized primarily for their ability to modify rheology, acting as highly efficient thickening, suspending, and emulsifying agents.^{[1][3][4]} In its raw form, **Carbomer 934** is a white, fluffy, hygroscopic powder with a slightly acetic odor.^{[1][2][3]} This guide provides a comprehensive technical overview of the chemical structure, polymer composition, and key physicochemical properties of **Carbomer 934**, supported by experimental protocols and graphical representations.

Chemical Structure and Polymer Composition

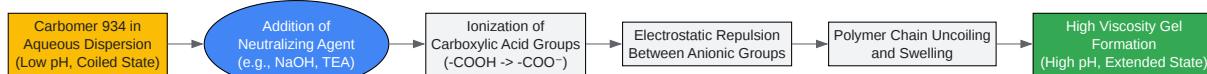
Carbomer 934 is a homopolymer of acrylic acid, which is cross-linked with an allyl ether of sucrose or pentaerythritol.^{[5][6][7][8]} The fundamental repeating unit of the polymer is acrylic acid ($C_3H_4O_2$) n .^{[2][9]} This cross-linked structure is responsible for its ability to swell in water and other polar solvents to form a gel, rather than truly dissolving.^{[1][10]} The approximate molecular weight of **Carbomer 934** is 3×10^6 g/mol .^{[11][12]}

The official United States Pharmacopeia/National Formulary (USP/NF) monograph specifies that **Carbomer 934** must contain between 56.0% and 68.0% of carboxylic acid (–COOH)

groups, calculated on a dried basis.[5][7][13] Historically, some grades of **Carbomer 934** were manufactured using benzene as the polymerization solvent.[14] However, newer grades are produced using other solvents like ethyl acetate.[8][9] When benzene is used in the manufacturing process, the article is named **Carbomer 934** or **Carbomer 934P**.[6]

[Click to download full resolution via product page](#)

Diagram of **Carbomer 934** Polymer Synthesis.


Physicochemical Properties

The functional properties of **Carbomer 934** are defined by its physicochemical characteristics. Key quantitative data are summarized in the table below.

Property	Specification	References
Appearance	White, fluffy powder	[1][3]
Carboxylic Acid (-COOH) Content	56.0% - 68.0% (on dried basis)	[5][7][13]
Viscosity (0.5% neutralized aqueous dispersion)	30,500 - 39,400 mPa·s (cP)	[7][13][15]
Viscosity (0.5% neutralized aqueous dispersion, Carbomer 934P)	29,400 - 39,400 mPa·s (cP)	[5]
Molecular Weight	Approximately 3,000,000 g/mol	[11][12]
pH of 0.5% Aqueous Dispersion	2.7 - 3.5	[2]
Loss on Drying	≤ 2.0%	[5]
Heavy Metals	≤ 0.002% (20 ppm)	[5]
Limit of Benzene (for applicable grades)	≤ 0.01% (100 ppm)	[5]

Mechanism of Action: pH-Dependent Thickening

The primary mechanism by which **Carbomer 934** functions as a thickening agent is pH-dependent.[2] In an acidic aqueous dispersion, the polymer chains remain tightly coiled.[2] Upon neutralization with a suitable base (e.g., sodium hydroxide, triethanolamine), the carboxylic acid groups ionize to form carboxylate anions.[2][15] The resulting electrostatic repulsion between these negatively charged groups causes the polymer chains to uncoil and expand, leading to a significant increase in the viscosity of the medium and the formation of a gel.[2][8]

[Click to download full resolution via product page](#)

Logical flow of pH-dependent thickening mechanism.

Experimental Protocols

The following are summaries of key experimental methodologies for the characterization of **Carbomer 934**, based on pharmacopeial standards.

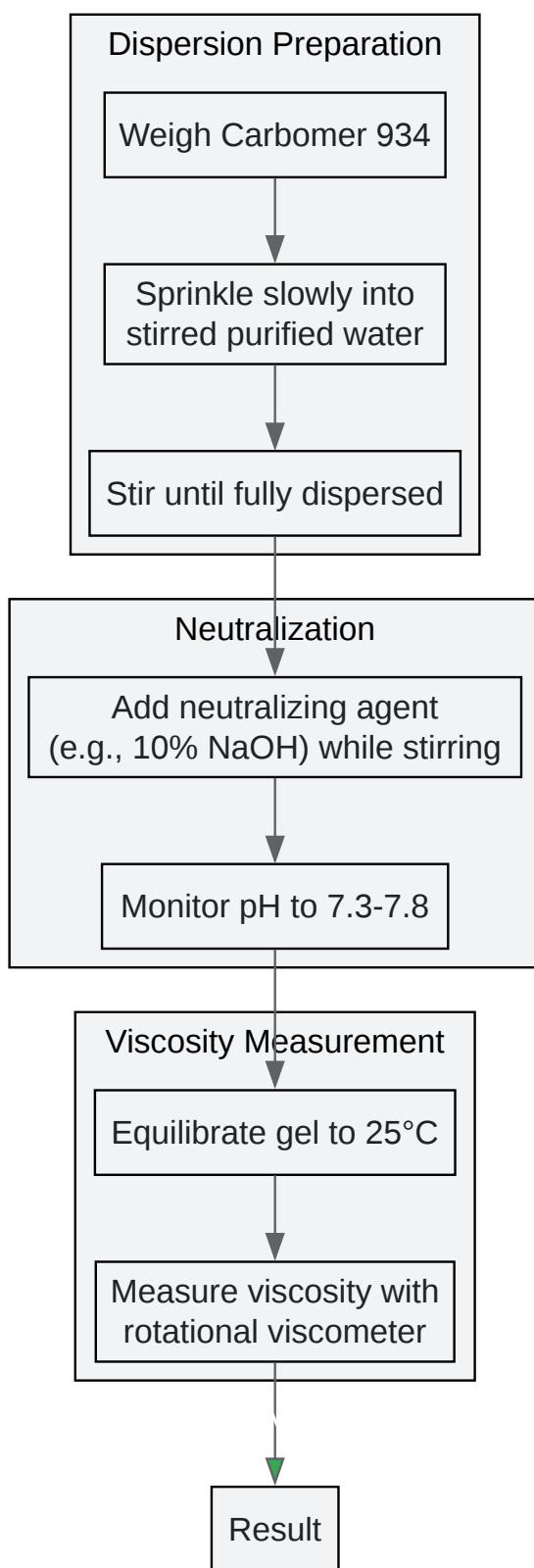
Viscosity Measurement

The viscosity of **Carbomer 934** is a critical quality attribute, determined on a neutralized aqueous dispersion.

- Preparation of Dispersion: Slowly and carefully sprinkle 2.50 g of **Carbomer 934** into 497.5 g of purified water in a beaker, while stirring continuously at approximately 1000 ± 50 rpm. Continue stirring for at least 90 minutes to ensure complete dispersion.
- Neutralization: While stirring, add a 10% (w/w) solution of sodium hydroxide to the dispersion to adjust the pH to 7.3-7.8.
- Measurement: Place the neutralized gel in a 25°C water bath for 30 minutes. Measure the viscosity using a suitable rotational viscometer (e.g., Brookfield type) at 20 rpm.

Determination of Carboxylic Acid Content

This titration method quantifies the percentage of carboxylic acid groups in the polymer.


- Sample Preparation: Accurately weigh about 400 mg of **Carbomer 934** (previously dried in a vacuum at 80°C for 1 hour) and disperse it in 400 mL of purified water.
- Titration: Add a few drops of phenolphthalein indicator. Titrate with 0.25 N sodium hydroxide VS potentiometrically to a pH of 10.0.

- Calculation: Perform a blank determination and make any necessary correction. Each mL of 0.25 N sodium hydroxide is equivalent to 11.26 mg of –COOH.

Limit of Benzene Test (Gas Chromatography)

This protocol is for grades of **Carbomer 934** manufactured using benzene.

- Standard Solution: Prepare a standard solution of benzene in an appropriate organic-free solvent to a known concentration of about 1.0 µg/mL.
- Test Solution: Accurately weigh about 1 g of **Carbomer 934** and transfer it to a 100-mL volumetric flask. The specific sample preparation will depend on the exact GC headspace method used.
- Chromatographic System:
 - Gas Chromatograph: Equipped with a flame-ionization detector and a suitable column (e.g., 0.53-mm × 30-m fused-silica capillary column coated with a 3.0-µm layer of G43 stationary phase).
 - Temperatures: Injection port at 140°C, detector at 260°C. The column temperature is programmed (e.g., hold at 40°C for 20 minutes, then ramp up).
 - Carrier Gas: Helium.
- Procedure: Inject the headspace of the Test Solution and the Standard Solution into the chromatograph. Record the peak responses.
- Calculation: Calculate the percentage of benzene in the portion of **Carbomer 934** taken, ensuring it does not exceed the specified limit (e.g., 0.01%).[\[5\]](#)

[Click to download full resolution via product page](#)

Experimental workflow for **Carbomer 934** gel preparation.

Conclusion

Carbomer 934 is a versatile and highly effective pharmaceutical excipient defined by its high molecular weight, cross-linked polyacrylic acid structure. Its utility is derived from its ability to form viscous gels upon neutralization, a property dictated by its chemical composition and physicochemical characteristics. A thorough understanding of these properties and the associated analytical methods is essential for researchers, scientists, and formulation professionals in the development of stable and effective drug products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemger.com [chemger.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. uspbpep.com [uspbpep.com]
- 7. Carbomer 934, 934P, 940, 941, 974, 980 Manufacturers, with SDS [mubychem.com]
- 8. iajps.com [iajps.com]
- 9. Carbomer 934 - CD Formulation [formulationbio.com]
- 10. Carbomer [bocsci.com]
- 11. KEGG DRUG: Carbomer 934 [genome.jp]
- 12. SID 135260092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Carbomer 934 [doi.usp.org]
- 14. Carbopol® 934 NF Polymer - For Medium to High-viscosity Gels, Emulsions, & Suspensions - Lubrizol [lubrizol.com]
- 15. Carbomer 934 - China Cosmetic Raw Material Supplier - LingeBa [lgbchem.com]

- To cite this document: BenchChem. [Carbomer 934 chemical structure and polymer composition]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3431392#carbomer-934-chemical-structure-and-polymer-composition>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com